miniF plasmid C protein
Description
Properties
CAS No. |
107371-47-1 |
|---|---|
Molecular Formula |
C6H11N3 |
Synonyms |
miniF plasmid C protein |
Origin of Product |
United States |
Genetic Organization and Expression of Minif Plasmid C Protein
The pifC/repE Gene Locus and Transcriptional Architecture
The gene encoding the miniF plasmid C protein is identified by two synonymous names in scientific literature: pifC and repE. This protein is a key component of the pif operon, which also includes the genes pifA and pifB. The C protein, also referred to as the PifC protein, functions as a negative regulator of this operon. Simultaneously, it is recognized as the RepE protein, which acts as an initiator for miniF plasmid replication.
The dual functionality of the RepE protein is intricately linked to its oligomeric state. In its monomeric form, RepE acts as an initiator of replication. However, when it forms a dimer, it functions as a repressor of its own transcription, a classic example of autogenous regulation.
The transcriptional control of the pifC/repE gene is mediated by specific DNA sequences that serve as a promoter for the initiation of transcription and an operator for its repression. The operator site, designated as pifO, is the binding site for the C protein (in its RepE dimer form).
Detailed mutational and in vivo methylation analysis has revealed the precise structure of the pifO operator. It consists of a 17-base-pair region characterized by dyad symmetry. This symmetrical structure is composed of two 7-base-pair perfect inverted repeats that are separated by a 3-base-pair spacer. The nucleotide sequence of the pifO operator is crucial for the specific recognition and binding of the C protein.
The promoter elements, which are recognized by the host's RNA polymerase, are located in close proximity to the pifO operator. The consensus sequences for bacterial promoters, typically found at the -10 and -35 regions upstream of the transcription start site, are presumed to be present, facilitating the initiation of pifC/repE transcription in the absence of the repressor protein.
| Regulatory Element | Designation | Key Structural Features | Function |
|---|---|---|---|
| Operator | pifO | 17-bp region of dyad symmetry; 7-bp inverted repeats separated by a 3-bp spacer. | Binding site for the this compound (RepE dimer) to repress transcription. |
| Promoter | pifC/repE Promoter | Contains consensus sequences for RNA polymerase binding (e.g., -10 and -35 boxes). | Initiates transcription of the pifC/repE gene. |
The autogenous repression of the pifC/repE gene is a critical feedback mechanism that maintains the appropriate intracellular concentration of the C protein. This process is mediated by the binding of the dimeric form of the C protein (RepE) to the pifO operator site. researchgate.net
The prevailing mechanism for this repression is steric hindrance. researchgate.netnih.govnih.gov The pifO operator sequence overlaps with the promoter region recognized by the host's RNA polymerase. When the C protein dimer binds to pifO, it physically obstructs the binding of RNA polymerase to the promoter, thereby preventing the initiation of transcription. This direct competition for DNA binding ensures that as the concentration of the C protein increases, its own synthesis is efficiently downregulated.
This negative feedback loop is crucial for the dual functionality of the C protein. By controlling its own expression, the plasmid can modulate the balance between the monomeric (initiator) and dimeric (repressor) forms of the protein, thus coordinating replication initiation with the regulation of its own synthesis.
| Protein Form | Function | Binding Site | Molecular Consequence |
|---|---|---|---|
| Monomer (RepE) | Initiator of Replication | ori2 iterons | Initiation of miniF plasmid DNA replication. |
| Dimer (C protein/RepE) | Transcriptional Repressor | pifO operator | Steric hindrance of RNA polymerase binding, leading to repression of pifC/repE transcription. |
Genomic Context of this compound Gene within the Plasmid Replicon
The pifC/repE gene is strategically located within the replication region of the miniF plasmid. The N-terminus of the pifC gene has been mapped to the 42.5 kilobase position on the F factor map. nih.gov This places it in close proximity to the primary origin of replication of the miniF plasmid, known as ori-1 or oriV1. The C protein has been shown to bind weakly to sequences within this primary origin region. nih.govoup.com
Furthermore, the repE gene is situated adjacent to the secondary origin of replication, ori2. researchgate.net This origin consists of several key features, including DnaA boxes, an AT-rich region, and four 19-base-pair direct repeats known as iterons, which are the specific binding sites for the monomeric RepE protein to initiate replication. researchgate.net The colocalization of the pifC/repE gene with the replication origins underscores the tight coupling between the regulation of the C protein's expression and the control of plasmid replication.
Regulatory Interplay with Host Chromosomal Factors Affecting pifC/repE Expression
The expression of the pifC/repE gene is not solely dependent on its own protein product but is also influenced by host chromosomal factors. One of the key host proteins implicated in this regulation is the Integration Host Factor (IHF). IHF is a small, basic, heterodimeric protein that binds to specific DNA sequences and induces sharp bends in the DNA. nih.gov This architectural role of IHF can facilitate the formation of higher-order nucleoprotein complexes and influence gene expression.
While direct binding of IHF to the pifC/repE promoter-operator region has not been definitively demonstrated in all studies, the presence of IHF binding sites in other plasmid regulatory regions and its known role in modulating the expression of various genes suggest its potential involvement. nih.govresearchgate.netdntb.gov.uaaddgene.org For instance, IHF can influence the activity of other regulatory proteins and alter the local DNA topology, which in turn could affect the efficiency of the pifC/repE promoter or the binding of the C protein to its operator. Alterations in DNA conformation, potentially influenced by host factors like DNA gyrase, have also been suggested to affect the repression of the pif operon. dntb.gov.ua
The host's replication machinery, including the DnaA protein, is also interconnected with the regulation of miniF. The ori2 region contains DnaA boxes, indicating that the host's initiator protein is involved in miniF replication. researchgate.net While DnaA's primary role is in replication initiation, its binding to the origin could potentially influence the expression of the nearby repE gene.
Molecular Mechanisms of Minif Plasmid C Protein Function
Role in DNA Replication Initiation from the Primary Origin (ori-1/ori2)
The RepE protein is indispensable for initiating DNA replication from the mini-F plasmid's primary origin, known as ori-1 or ori2. nih.govnih.govoup.com This process begins with the precise recognition and binding of RepE to specific DNA sequences within the origin, which triggers a cascade of events leading to the assembly of the host's replication machinery. researchgate.netresearchgate.net
The mini-F replication origin ori2 is a complex region containing multiple binding sites for both the plasmid-encoded RepE protein and host factors. researchgate.net The key recognition sequences for RepE are four tandemly repeated 19-base-pair sequences known as iterons. researchgate.netresearchgate.net The binding of RepE to these iterons is the critical first step in the initiation of replication. researchgate.net This interaction is mediated primarily by the C-terminal domain of the RepE protein, which serves as the principal DNA-binding domain. rcsb.org
In addition to iterons, the ori2 region contains two DnaA boxes, which are recognition sites for the host's initiator protein, DnaA. researchgate.net The cooperative binding of RepE to the iterons and the host DnaA protein to the DnaA boxes is essential for the subsequent melting of the DNA duplex at an adjacent AT-rich region, a prerequisite for the assembly of the replication fork. researchgate.net
Table 1: Key DNA Elements and Proteins in mini-F Replication Initiation
| Component | Type | Function in Replication Initiation |
|---|---|---|
| RepE (C protein) | Plasmid-encoded Protein | Binds to ori2 iterons to initiate replication; recruits host machinery. |
| DnaA | Host Protein | Binds to DnaA boxes within ori2, assisting in DNA unwinding. |
| HU | Host Protein | Architectural protein that assists RepE in bending and melting the origin DNA. |
| ***ori2* (ori-1)** | DNA Locus | Primary origin of replication containing iterons and DnaA boxes. |
| Iterons | DNA Sequence | Four 19-bp direct repeats within ori2 that are the primary binding sites for RepE monomers. |
| DnaA Boxes | DNA Sequence | Two binding sites within ori2 for the host DnaA protein. |
The binding of RepE monomers to the ori2 iterons, facilitated by the host architectural protein HU, induces significant bending of the DNA. researchgate.netrcsb.org This structural distortion, combined with the binding of DnaA, promotes the localized unwinding of the DNA strands at the nearby AT-rich region. researchgate.net This open complex serves as a docking site for the host's replication machinery. The DnaA protein plays a crucial role in loading the DnaB helicase onto the single-stranded DNA, which then unwinds the DNA further, allowing for the assembly of the primosome and the rest of the replisome to begin DNA synthesis. nih.gov
Regulation of Plasmid Copy Number Control
The mini-F plasmid is stringently maintained at a low copy number of one to two per host chromosome. nih.govresearchgate.net This tight regulation is critical for plasmid stability and is primarily achieved by controlling the frequency of replication initiation. This control system involves a negative feedback loop mediated by the RepE protein and a second crucial cis-acting locus on the plasmid known as incC. researchgate.net
Initially, a "titration model" was proposed, suggesting that regulatory sites on the plasmid titrate the available pool of the initiator protein, RepE, thereby limiting its access to the replication origin. researchgate.netresearchgate.net In this model, as the plasmid copy number increases, the numerous binding sites would sequester RepE, preventing further initiation until cell division dilutes the plasmid concentration. However, experimental evidence has shown that the copy number of mini-F does not increase even when the RepE protein is supplied in excess, which contradicts the simple titration model. researchgate.netresearchgate.net
This led to the development of an alternative "handcuffing" or "coupling" model. researchgate.net This mechanism proposes that the initiator protein, bound to regulatory iterons, can interact with initiator proteins bound at the origin of replication on another plasmid molecule. This protein-mediated pairing of plasmid origins sterically hinders the initiation process. For mini-F, this model has been refined to describe an intramolecular interaction, where RepE mediates a connection between the ori2 and incC regions on the same plasmid. researchgate.netresearchgate.net
The incC locus is a key player in copy number control and is the primary determinant of the plasmid's incompatibility group. researchgate.net This region contains five iterons that are similar to those in ori2 and are also binding sites for the RepE protein. researchgate.netresearchgate.net The central mechanism of copy number control involves the RepE-mediated physical interaction, or "handcuffing," between the iterons at ori2 and the iterons at incC. researchgate.netresearchgate.net This interaction is thought to form a DNA loop, creating a stable nucleoprotein complex that inhibits the initiation of replication at ori2. nih.govresearchgate.net The dimerization domain of the RepE protein is believed to be important for mediating this cross-linking structure. researchgate.net Mutations within the incC iterons that abolish RepE binding also eliminate copy number control and incompatibility, underscoring the importance of this interaction. researchgate.net
Functional Differentiation Based on Oligomeric State
The RepE protein exhibits remarkable functional duality that is directly linked to its oligomeric state; it can exist as either a monomer or a dimer, with each form having a distinct role. nih.govnih.govnih.gov This structural switch is a cornerstone of mini-F plasmid regulation.
Monomers as Initiators: The monomeric form of RepE is the active initiator of replication. nih.govresearchgate.netnih.gov RepE monomers preferentially bind to the directly repeated iteron sequences located at the ori2 replication origin, triggering the cascade of events that leads to DNA synthesis. researchgate.netnih.gov
Dimers as Repressors: The dimeric form of RepE functions as a transcriptional repressor. nih.govresearchgate.netnih.gov RepE dimers specifically bind to an inverted repeat sequence (operator) that overlaps the promoter of the repE gene itself. researchgate.netresearchgate.net This binding blocks transcription, thereby autoregulating the cellular concentration of the RepE protein. nih.gov The dimers are inactive as initiators of replication. researchgate.net
The transition between these two functional states is a regulated process. The conversion of the more abundant and stable dimers into active monomers is mediated by the host's DnaK molecular chaperone system (including DnaK, DnaJ, and GrpE) in an ATP-dependent manner. researchgate.netnih.gov This regulation ensures that the initiation of replication is a tightly controlled event, directly linking plasmid replication to the physiological state of the host cell.
Table 2: Functional Roles of RepE Oligomeric States
| Oligomeric State | Primary DNA Binding Site | Sequence Type | Function |
|---|---|---|---|
| Monomer | ori2 | Direct Repeats (Iterons) | Initiator of DNA Replication |
| Dimer | repE operator | Inverted Repeat | Repressor of repE Gene Transcription |
Characterization of Monomeric (Initiator) and Dimeric (Repressor) Forms of miniF Plasmid C Protein
The RepE protein exists in two functionally distinct forms: a monomer and a dimer. nih.govnih.gov The monomeric form acts as the initiator of DNA replication, while the dimeric form functions as an autogenous repressor, controlling the transcription of the repE gene. nih.govresearchgate.net This functional differentiation is a key mechanism in the stringent regulation of miniF plasmid copy number. embopress.org
Wild-type RepE is predominantly found in a dimeric state, which has a high affinity for the repE operator sequence. nih.govpnas.org This binding represses its own synthesis. nih.gov Conversely, the monomeric form exhibits a high affinity for the direct repeat sequences, known as iterons, within the origin of replication (ori2). nih.govnih.govresearchgate.net The binding of the monomer to these iterons is the initial step in the initiation of plasmid replication. embopress.org
A mutant form, RepE54, which has a markedly enhanced initiator activity but little to no repressor activity, exists primarily as a monomer. nih.govnih.gov This observation further solidifies the distinct roles of the monomeric and dimeric forms. Studies have shown that treatment of wild-type RepE dimers with denaturants can lead to their partial conversion into monomers, which in turn enhances their binding to the replication origin and reduces their binding to the operator. nih.govnih.gov The dissociation constant for the RepE dimer is low, indicating a strong tendency to favor the dimeric state under normal conditions. pnas.org
| Form | Function | Primary Binding Site | Binding Affinity |
|---|---|---|---|
| Monomer | Initiator of replication | ori2 iterons (direct repeats) | High |
| Dimer | Autogenous repressor | repE operator (inverted repeat) | Very High |
Host Chaperone Systems (DnaK, DnaJ, GrpE) in Modulating RepE Monomerization
The conversion of the inactive RepE dimer into the active monomeric initiator is not a spontaneous process but is mediated by host heat shock proteins, specifically the DnaK, DnaJ, and GrpE chaperone system. nih.govnih.govembopress.org This chaperone machinery plays a vital role in activating the initiator function of RepE and is essential for mini-F plasmid replication. researchgate.net
The DnaK chaperone system facilitates the dissociation of the RepE dimer, thereby making the monomeric form available to bind to the replication origin and initiate replication. researchgate.netnih.gov This process is ATP-dependent. embopress.org The interaction sites for the DnaK and DnaJ proteins are predicted to be within the domain linker region of the RepE protein. kek.jp It is proposed that the binding of these chaperones induces a conformational change in RepE, leading to the dissociation of the dimer. kek.jp This mechanism ensures that the initiation of replication is tightly controlled and integrated with the cellular state of the host. The requirement of these host chaperones for the activation of initiator proteins is a common theme in the replication of several plasmids. researchgate.net
DNA Binding Specificity and Dynamics
The dual functions of the RepE protein are underpinned by its ability to bind to two different DNA sequences with distinct affinities and to induce conformational changes in the DNA.
High-Affinity Binding to Operator Sequences (pifO/repE operator)
The dimeric form of the RepE protein exhibits a high affinity for a specific operator sequence, known as pifO or the repE operator. nih.govnih.gov This operator consists of an inverted repeat sequence. nih.govnih.gov The strong binding of the RepE dimer to this operator effectively represses the transcription of its own gene, thereby controlling the intracellular concentration of the RepE protein. nih.govnih.gov This autogenous repression is a critical feedback mechanism for maintaining the copy number of the mini-F plasmid.
Weaker Binding to Replication Origin Iterons
In contrast to its strong affinity for the operator, the monomeric form of RepE binds to the iterons within the replication origin (ori2) with a relatively weaker affinity. nih.govnih.gov The ori2 region of the miniF plasmid contains four of these 19-base-pair direct repeat sequences. researchgate.netembopress.org The binding of RepE monomers to these iterons is the essential first step for the initiation of DNA replication. researchgate.net Although the binding to individual iterons is weaker compared to the operator, the cooperative binding of multiple RepE monomers to the four iterons at the origin is necessary to initiate the replication process. wisconsin.edu
| RepE Form | DNA Target | Sequence Type | Relative Binding Affinity | Functional Outcome |
|---|---|---|---|---|
| Dimer | pifO/repE operator | Inverted Repeat | High | Transcriptional Repression |
| Monomer | ori2 iterons | Direct Repeats | Weaker | Initiation of Replication |
Inducement of DNA Conformation Changes (e.g., DNA Bending, Supercoiling)
The binding of RepE to the replication origin does more than just mark the starting point for replication; it actively remodels the DNA structure. The interaction of RepE monomers with the iterons at ori2 induces significant conformational changes in the DNA, including DNA bending and supercoiling. researchgate.netrcsb.org The crystal structure of the RepE monomer bound to an iteron DNA sequence suggests that the binding of four RepE monomers, along with one HU dimer, induces a superhelical structure at the origin. rcsb.org This localized change in DNA topology is thought to be essential for the subsequent melting of the DNA strands and the assembly of the replication machinery. The ability of initiator proteins to alter DNA conformation is a common feature in the initiation of DNA replication across various systems. nih.govasm.org
Structural Biology of Minif Plasmid C Protein
Elucidation of Protein Domain Architecture
The functionality of the miniF C protein in two distinct processes—transcription repression and replication initiation—suggests a modular domain architecture. Typically, proteins with dual functions possess distinct domains responsible for DNA binding, protein-protein interactions (oligomerization), and catalytic or regulatory activity.
For proteins that regulate plasmid replication, it is common for one terminus to be primarily involved in DNA binding while the other is involved in oligomerization. For instance, in some plasmid replication initiator proteins, the C-terminal domain is the primary DNA-binding domain, while the N-terminal domain may be involved in dimerization. The catalytic activity of some genes is generated through the interaction of the amino-terminal and carboxy-terminal structural domains. mdpi.com
Based on these general principles, a hypothetical functional arrangement for the miniF C protein can be proposed:
N-terminal Domain : This domain could be responsible for the oligomerization of the C protein. This is a common feature in transcriptional repressors, where dimerization or multimerization is often required for high-affinity binding to operator sequences.
C-terminal Domain : This region might contain the primary DNA-binding motif. The specificity of binding to different DNA sequences (pifO vs. ori-1) would likely be determined by the amino acid composition and structure of this domain.
| Domain | Hypothesized Function in miniF C Protein | General Role in DNA-Binding Proteins |
|---|---|---|
| N-terminal | Oligomerization (Dimerization/Multimerization) | Protein-protein interactions, cellular targeting, initiation of protein synthesis |
| C-terminal | Primary DNA Binding | Sequence-specific DNA recognition, termination of protein synthesis, functional interactions |
The winged-helix (WH) is a common DNA-binding motif found in a wide array of proteins from all kingdoms of life, including many plasmid replication initiator proteins. nih.govpnas.orgebi.ac.uk The WH motif is a variation of the helix-turn-helix (HTH) motif and is characterized by a compact α/β structure. buffalo.edu This structure typically consists of three α-helices and a three-stranded β-sheet, with the "wings" being loops that extend from the β-sheet. buffalo.edu
The third helix of the WH motif, often called the "recognition helix," typically makes sequence-specific contacts within the major groove of the DNA. ebi.ac.uk The "wings" can make additional contacts with the DNA backbone or the minor groove, further stabilizing the protein-DNA interaction. ebi.ac.uk Given the prevalence of WH motifs in plasmid replication proteins that, like the C protein, function as both initiators and repressors, it is plausible that the miniF C protein also utilizes such a motif for DNA recognition. nih.govpnas.org
| Structural Element | Typical Function in DNA Binding |
|---|---|
| α-helix 3 (Recognition Helix) | Makes sequence-specific contacts in the major groove of DNA. |
| Wing 1 (Loop) | Stabilizes the interaction by contacting the DNA backbone or minor groove. |
| Wing 2 (Loop) | Can also contribute to DNA binding or mediate protein-protein interactions. |
Analysis of Oligomerization Interfaces and Conformational Dynamics
The dual functionality of the miniF C protein as both a repressor and an initiator of replication suggests that its activity is regulated, likely through changes in its oligomeric state and conformation. For many plasmid replication initiator proteins, there is a clear distinction between the oligomeric state associated with repression and that associated with initiation. For example, the RepA protein of plasmid pPS10 acts as a dimer when repressing its own synthesis and as a monomer when initiating DNA replication. nih.gov
This switch between monomeric and dimeric forms is often coupled with significant conformational changes. nih.gov The binding of the protein to different DNA sequences (operator vs. origin) can trigger these changes. Binding to the operator site may favor the dimeric, high-affinity repressor form, while interaction with the origin of replication may promote a monomeric, initiator-competent state. nih.gov
For the miniF C protein, a similar model can be proposed:
Dimeric State : The C protein likely forms a dimer to bind with high affinity to the palindromic sequence of the pifO operator, effectively repressing transcription. The interface for this dimerization would likely be located on the N-terminal domains of the protein subunits.
Monomeric State : For replication initiation at ori-1, which it binds more weakly, the C protein might function as a monomer. The transition from a dimer to a monomer could be induced by cellular factors or by the specific DNA sequence at the origin.
| Factor | Potential Influence on miniF C Protein Dynamics |
|---|---|
| DNA Sequence | Binding to the operator (pifO) may stabilize the dimer, while binding to the origin (ori-1) may favor the monomer. |
| Protein Concentration | Higher concentrations would favor the dimeric (repressor) state. |
| Host Factors | Cellular chaperones could potentially modulate the oligomeric state, similar to other plasmid replication systems. |
Structure-Function Relationships of miniF Plasmid C Protein
The interplay between the domain architecture, DNA-binding motif, and oligomeric state of the miniF C protein ultimately dictates its specific function at a given time.
The ability of the miniF C protein to bind to two different DNA sequences, the pifO operator and the ori-1 region, with different affinities is central to its function. nih.gov This differential specificity is determined by the precise molecular interactions between the protein's DNA-binding domain and the nucleotide sequences.
Key structural determinants of DNA-binding specificity include:
Hydrogen Bonding : Specific hydrogen bonds between amino acid side chains and the edges of the DNA bases in the major groove are a primary source of sequence recognition.
The strong binding to the pifO operator likely involves a greater number of specific hydrogen bonds and a higher degree of shape complementarity, possibly stabilized by the dimeric structure of the protein. The weaker binding to the ori-1 sequences may involve fewer specific contacts, reflecting a more transient interaction required for initiating replication.
| Structural Determinant | Contribution to DNA-Binding Specificity |
|---|---|
| Hydrogen Bonding | Forms specific contacts with DNA bases, allowing for sequence recognition. |
| Shape Complementarity | Ensures a precise fit between the protein and the DNA grooves. |
| Electrostatic Interactions | Contributes to the overall affinity of the protein for DNA. |
The molecular basis for the switch between initiator and repressor activities of the miniF C protein likely lies in a conformational change linked to its oligomeric state. This model, supported by studies of homologous proteins like RepA, provides a framework for understanding this functional duality. nih.gov
Repressor Activity : In its dimeric form, the C protein is optimized for high-affinity binding to the pifO operator. The two DNA-binding domains of the dimer would be positioned to interact optimally with the palindromic operator sequence, leading to stable binding and repression of transcription. In this state, the protein may not be competent to initiate replication.
Initiator Activity : As a monomer, the C protein has a lower affinity for DNA, consistent with its weaker binding to ori-1. nih.gov This monomeric form, possibly induced by interaction with the origin DNA or host factors, would undergo a conformational change that exposes surfaces necessary for recruiting the host replication machinery. This is analogous to the RepA protein, where monomerization is coupled to a conformational change that allows it to bind to the origin iterons and initiate replication. nih.gov
| Activity | Oligomeric State | DNA Target | Binding Affinity | Molecular Consequence |
|---|---|---|---|---|
| Repressor | Dimer | pifO operator | Strong | Blocks transcription of the pifC gene. |
| Initiator | Monomer | ori-1 | Weak | Recruits host replication machinery to initiate DNA synthesis. |
Computational Modeling and Predictive Structural Analysis of this compound
The empirical determination of a protein's three-dimensional structure can be a complex and time-consuming process. Consequently, computational modeling and predictive structural analysis have become indispensable tools in modern structural biology. For proteins like the this compound, where experimentally determined structures may not be readily available, these in silico approaches offer valuable insights into its potential architecture, function, and interactions. These methods leverage the protein's amino acid sequence and the vast repository of known protein structures to generate predictive models.
Homology Modeling
One of the most widely used and reliable computational methods for protein structure prediction is homology modeling, also known as comparative modeling. This technique is predicated on the principle that proteins with similar amino acid sequences are likely to have similar three-dimensional structures youtube.comwikipedia.org. The process involves identifying a protein with a known experimental structure (the "template") that shares a significant degree of sequence identity with the target protein, in this case, the this compound.
Molecular Dynamics Simulations
Once a predictive model of the this compound is generated, molecular dynamics (MD) simulations can be employed to study its dynamic behavior and stability. MD simulations provide a computational microscope to observe the motions of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of a protein's flexibility, conformational changes, and interactions with other molecules, such as DNA or other proteins. For the this compound, MD simulations could elucidate the structural rearrangements that may occur upon binding to its operator DNA sequence, providing a more dynamic and functional understanding of its regulatory role.
Structure Prediction Methods
In cases where a suitable template for homology modeling is not available, other predictive methods can be utilized. Ab initio modeling, or de novo prediction, attempts to predict the protein structure from the amino acid sequence alone, based on the fundamental principles of physics and chemistry that govern protein folding. While computationally intensive and generally less accurate than homology modeling, recent advances using artificial intelligence and deep learning, such as AlphaFold, have demonstrated remarkable success in predicting protein structures with high accuracy predictioncenter.org.
Secondary structure prediction is another computational approach that can provide valuable information. Early methods, such as the Chou-Fasman method, were used to predict the likelihood of amino acid residues forming alpha-helices, beta-sheets, or turns nih.gov. Modern predictive tools incorporate machine learning algorithms and multiple sequence alignments to achieve much higher accuracy in predicting these secondary structural elements.
The table below illustrates the type of data that would be generated from a computational analysis of the this compound, including the methods used and the predicted structural features.
| Computational Method | Software/Server | Predicted Feature | Confidence Score/Metric |
| Homology Modeling | SWISS-MODEL | Tertiary structure of the DNA-binding domain | GMQE: 0.75 |
| Secondary Structure Prediction | PSIPRED | α-helices: 45%, β-sheets: 20%, Coils: 35% | Per-residue confidence |
| Molecular Dynamics Simulation | GROMACS | RMSD of backbone atoms over 100 ns | 2.5 Å |
| Ab initio Modeling | AlphaFold | Full-length protein structure | pLDDT: 85 |
This table is representative of the data that would be generated from a computational structural analysis and is for illustrative purposes.
Interactions of Minif Plasmid C Protein
Comprehensive Analysis of Protein-DNA Interactions
The ability of RepE to bind DNA is fundamental to its dual roles as a replication initiator and a transcriptional autorepressor. This binding is highly specific, dependent on the protein's oligomeric state, and directed towards distinct DNA sequence motifs within the mini-F plasmid.
Quantitative Characterization of Specific DNA Recognition Sites and Binding Affinities
The RepE protein recognizes two principal types of DNA sequences on the mini-F plasmid: direct repeats known as "iterons" located within the replication origin (ori2) and the incompatibility region (incC), and an inverted repeat that constitutes the operator of the repE gene. researchgate.netbohrium.com The binding affinity and specificity are dictated by both the DNA sequence and the oligomeric state of the RepE protein.
Monomeric RepE is the active form for initiating replication and binds preferentially to the 19-base pair iterons. researchgate.netnih.gov In contrast, the dimeric form of RepE functions as an autogenous repressor by binding to the inverted repeat sequence within its own promoter-operator region. nih.govnih.gov This differential binding is a critical control point in plasmid replication. The dimeric form exhibits a higher affinity for the operator sequence compared to the iteron sequences in ori2. oup.com
The protein's structure reveals that it consists of two domains, an N-terminal domain and a C-terminal domain. researchgate.netrcsb.org While the N-terminal domain is primarily involved in dimerization, both domains contribute to DNA binding by interacting with the major grooves of the 19 bp iteron. rcsb.org The C-terminal region, however, appears to be the primary DNA-binding domain for both the iterons and the operator. nih.govnih.gov Mutations affecting amino acid residues between positions 168 and 242 have been shown to significantly reduce binding to ori2. nih.govnih.gov
While precise dissociation constants (Kd) are not uniformly reported across literature, semi-quantitative gel-retardation assays provide insight into the relative binding affinities. For instance, the constitutively monomeric mutant RepE54 shows a very high efficiency in binding to the ori2 iterons but binds weakly to the operator. nih.gov Studies on mutations within the incC iterons have shown a direct correlation between the loss of binding affinity for RepE and the loss of incompatibility function, although this relationship is not always linear. researchgate.netembopress.org For example, one study measured the RepE concentration required to bind 50% of the target DNA, finding that a wild-type incC fragment required a lower concentration of RepE than a mutant (incC20) that had lost binding affinity. researchgate.net
| DNA Site | Location | Sequence Type | Bound RepE Form | Primary Function | Relative Binding Affinity |
|---|---|---|---|---|---|
| ori2 | Replication Origin | Four 19 bp Direct Repeats (Iterons) | Monomer | Initiation of Replication | High (for Monomer) |
| repE Operator | repE Promoter | Inverted Repeat | Dimer | Autogenous Repression | Higher than ori2 (for Dimer) |
| incC | Incompatibility / Copy Control Region | Multiple 19 bp Direct Repeats (Iterons) | Monomer | Copy Number Control / Incompatibility | High (for Monomer) |
Dynamics and Composition of RepE-DNA Nucleoprotein Complexes
The binding of RepE to DNA initiates the assembly of complex, dynamic nucleoprotein structures that are essential for its functions. At the ori2 region, the binding of four RepE monomers to the four iterons induces significant structural changes in the DNA. researchgate.netresearchgate.net
Research has shown that the binding of a RepE monomer to a single iteron causes a bend of approximately 50 degrees in the DNA. The cooperative binding of monomers to the array of iterons in ori2, with the assistance of the host-encoded HU protein, induces localized melting of the DNA duplex in the adjacent AT-rich region and a specific 13-mer sequence. rcsb.org The host factor DnaA can further enhance and extend this melting. rcsb.org This open complex formation is the critical first step for the assembly of the replisome and the initiation of DNA synthesis.
A distinct and higher-order nucleoprotein complex is formed to regulate the copy number. RepE can mediate a "handcuffing" or cross-linking interaction between the ori2 and incC regions by binding to the iterons present in both locations. embopress.orgresearchgate.netresearchgate.net This interaction, which is thought to depend on the dimerization domain of RepE, creates a looped structure that likely inhibits further initiation of replication. embopress.orgresearchgate.net This model suggests that when the concentration of RepE-bound plasmids reaches a certain threshold, they pair up, preventing their re-initiation and thus stringently controlling the plasmid copy number.
Examination of Protein-Protein Interactions
The function of RepE is further modulated by a network of protein-protein interactions. These include homotypic interactions to form dimers and higher-order structures, as well as heterotypic interactions with essential host cell factors and other plasmid proteins.
Homotypic Interactions Leading to Dimerization and Higher-Order Assemblies
In solution and within the E. coli cell, the RepE protein exists predominantly as a stable homodimer. nih.gov This dimerization is a key regulatory switch. The dimeric form is inactive for replication initiation but is fully active as a transcriptional repressor of its own gene. researchgate.netnih.gov
Structural and biochemical studies have identified the N-terminal domain of RepE (residues 1-144) as the primary dimerization domain. rcsb.org The interface between the two monomers is mainly formed by intermolecular β-sheets. The transition between the monomeric and dimeric states involves a significant conformational change and reorientation of the N- and C-terminal domains relative to each other.
Beyond simple dimerization, RepE facilitates the formation of higher-order assemblies through its ability to bridge distant DNA sites. As described in the formation of the replication-inhibitory complex, RepE-mediated interactions can link ori2 and incC regions on the same plasmid or even between two different plasmid molecules. This "handcuffing" mechanism is a form of higher-order assembly, creating large nucleoprotein complexes that regulate plasmid replication.
Heterotypic Interactions with Host Cell Replication Factors (e.g., DnaA, HU, DnaK, DnaJ, GrpE)
The mini-F plasmid relies heavily on the host cell's machinery for its replication, and RepE physically and functionally interacts with several key host proteins.
A critical interaction occurs with the host's molecular chaperone system, composed of DnaK, DnaJ, and GrpE. nih.govresearchgate.net These heat shock proteins are essential for mini-F replication because they mediate the conversion of the inactive RepE dimer into the replication-active monomeric form. researchgate.net This activation process is ATP-dependent. The binding site for the DnaK/DnaJ chaperones is thought to be located in the linker region that connects the N- and C-terminal domains of RepE, a region that undergoes conformational changes during the monomer-dimer transition.
RepE also collaborates with other host replication factors at the origin. The histone-like protein HU is required, along with RepE, to induce the initial melting of the DNA at ori2. rcsb.org The DnaA protein, the host's own initiator of chromosomal replication, also plays a role. DnaA binds to specific sites (DnaA boxes) within ori2 and cooperates with the RepE-HU complex to extend the melted DNA region, creating a suitable entry point for the rest of the replication machinery. rcsb.org
| Interacting Protein(s) | Type of Interaction | RepE Domain Involved (if known) | Functional Consequence |
|---|---|---|---|
| RepE (Homotypic) | Dimerization | N-terminal Domain | Forms inactive initiator but active repressor; enables ori2-incC handcuffing. |
| DnaK, DnaJ, GrpE | Heterotypic (Chaperone-Substrate) | Linker Region | Mediates conversion of RepE dimers to monomers, activating initiator function. |
| HU | Heterotypic (Functional) | Not specified | Cooperates with RepE to bend and melt DNA at ori2. |
| DnaA | Heterotypic (Functional) | Not specified | Enhances and extends DNA melting at ori2 initiated by RepE-HU. |
| SopA/SopB (Functional) | Heterotypic (Functional/Indirect) | Not specified | RepE-DNA complexes may influence the action of the Sop partitioning system. |
Cross-Talk and Functional Interactions with Other Plasmid-Encoded Proteins (e.g., Partition Proteins like SopA/B, if applicable to C protein's function)
The mini-F plasmid encodes other proteins essential for its stable maintenance, most notably the partitioning proteins SopA and SopB, which ensure that plasmids are correctly segregated to daughter cells during cell division. researchgate.net While direct, high-affinity protein-protein binding between RepE and the Sop proteins has not been clearly demonstrated, there is evidence of functional cross-talk between the replication and partitioning systems.
Methodological Approaches in Minif Plasmid C Protein Research
Advanced Genetic Manipulation and Mutagenesis Strategies
Genetic manipulation has been fundamental to understanding the in vivo functions of the miniF plasmid C protein (also known as PifC). By altering the genetic code of the pifC gene, researchers have been able to probe the protein's role in plasmid biology.
Targeted Gene Deletions and Insertions for Functional Analysis
Targeted gene deletion has been a key strategy to unravel the primary functions of the C protein. Early studies utilized deletion analysis of pif sequences carried on chimeric plasmids to demonstrate the essential role of the pifC gene. These experiments showed that the removal of all or part of the pifC coding sequence significantly diminished or completely abolished the ability of the F factor to inhibit the conjugal transfer of the broad-host-range plasmid RP4 nih.gov. This provided clear evidence that the C protein is a principal factor in this inhibitory function.
Further functional insights have been gained through the creation of gene fusions. For instance, an in-vitro fusion of pif DNA to the lacZ gene was constructed to identify and characterize the pifC gene product springernature.com. Such approaches, combining deletions and gene fusions, have been pivotal in confirming the C protein's direct involvement in regulating plasmid transfer processes.
Site-Directed Mutagenesis and Random Mutagenesis for Dissecting Functional Domains and Residues
While specific studies employing site-directed or random mutagenesis to dissect the functional domains and residues of the this compound are not extensively detailed in the available literature, the methodologies for such investigations are well-established in the field of molecular biology. These techniques are crucial for identifying specific amino acid residues responsible for DNA binding, protein-protein interactions, and catalytic activity.
Random mutagenesis, on the other hand, introduces mutations at random positions within a gene. This can be achieved through methods like error-prone PCR or chemical mutagenesis. While not targeted, this approach can be powerful for identifying previously unknown functional residues or domains. By screening a library of random mutants for loss of function (e.g., loss of RP4 transfer inhibition), researchers can identify critical regions of the protein.
The general workflow for both mutagenesis strategies involves the following key steps:
| Step | Description |
| Primer Design | For site-directed mutagenesis, primers are designed to include the desired nucleotide change. |
| Mutagenesis Reaction | Typically a PCR-based method is used to amplify the plasmid containing the gene of interest with the mutagenic primers. |
| Template Removal | The original, non-mutated plasmid template is removed, often by enzymatic digestion with DpnI, which specifically cleaves methylated DNA (parental DNA). |
| Transformation | The newly synthesized, mutated plasmids are introduced into a host bacterium, such as E. coli. |
| Screening and Sequencing | Colonies are screened to identify those containing the desired mutation, which is then confirmed by DNA sequencing. |
Biochemical and Biophysical Characterization Techniques
To complement genetic studies, a variety of biochemical and biophysical techniques have been employed to characterize the this compound and its interactions with DNA at a molecular level.
Optimized Protein Expression and Purification Protocols
The in vitro study of the this compound necessitates the production of a pure and active protein. To achieve this, the pifC gene was cloned into an expression vector under the control of the Ptrp promoter, which allows for high levels of protein expression in Escherichia coli nih.gov.
The purification of the C protein from cells carrying the expression plasmid is a critical step. While the specific, detailed purification protocol for the miniF C protein is not fully elaborated in the provided search results, a general strategy for purifying recombinant proteins from bacterial cultures can be outlined. This typically involves a series of steps designed to isolate the protein of interest from other cellular components.
| Step | General Description |
| Bacterial Culture | E. coli cells containing the expression plasmid for the C protein are grown in a suitable liquid medium. |
| Induction of Protein Expression | Gene expression is induced, in this case likely by tryptophan starvation or the addition of an analogue like 3-β-indoleacrylic acid, to activate the Ptrp promoter. |
| Cell Lysis | The bacterial cells are harvested and broken open to release the cellular contents, including the C protein. |
| Purification | A combination of chromatography techniques is typically used to separate the C protein from other proteins and cellular components. This can include affinity chromatography (if the protein is tagged), ion-exchange chromatography, and size-exclusion chromatography. |
| Purity Analysis | The purity of the final protein sample is assessed, commonly by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). |
This multi-step process is essential to obtain a homogenous preparation of the C protein for use in subsequent biochemical and biophysical assays.
In Vitro DNA Binding Assays: Electrophoretic Mobility Shift Assay (EMSA) and DNase I Footprinting
Preliminary studies have demonstrated the DNA-binding properties of the purified this compound nih.gov. Two powerful in vitro techniques, the Electrophoretic Mobility Shift Assay (EMSA) and DNase I footprinting, are central to characterizing these interactions in detail.
Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel retardation assay, is used to detect the binding of a protein to a specific DNA fragment. The principle is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA fragment nih.gov. This results in a "shift" in the position of the DNA band on the gel. EMSA has been used to show that the miniF C protein binds strongly to the pif operator (pifO) and more weakly to sequences within the primary origin of replication (ori-1) nih.gov.
DNase I Footprinting is a high-resolution technique used to identify the specific DNA sequence to which a protein binds nih.govsemanticscholar.orgwikipedia.org. The method involves incubating a protein with a radioactively or fluorescently end-labeled DNA fragment, followed by partial digestion with DNase I. The bound protein protects the DNA from cleavage by DNase I, leaving a "footprint" on the DNA ladder when the fragments are separated by gel electrophoresis nih.govwikipedia.org. This footprint reveals the precise binding site of the protein on the DNA. While the search results confirm the use of DNA binding assays, specific DNase I footprinting data for the miniF C protein is not detailed.
| Technique | Principle | Information Gained |
| EMSA | Separation of protein-DNA complexes from free DNA by native gel electrophoresis based on size and charge. | Detects DNA binding activity and can be used to determine binding affinity and specificity. |
| DNase I Footprinting | Protection of DNA from DNase I cleavage by a bound protein. | Identifies the specific nucleotide sequence of the protein's binding site. |
Reconstitution of Replication Initiation in Cell-Free Systems
A key goal in understanding plasmid replication is to reconstitute the process in a cell-free system using purified components. This approach allows for the precise determination of the factors required for each stage of replication. For mini-F replication, this would involve combining purified C protein with other necessary host and plasmid-encoded proteins, along with a plasmid template containing the origin of replication, in an in vitro reaction.
While in vitro DNA replication systems have been developed for other plasmids, such as the mini-P1 plasmid, which requires the purified P1 RepA protein and a mixture of E. coli replication proteins andrewalliance.comnih.gov, specific studies detailing the successful reconstitution of miniF plasmid replication initiation with purified C protein are not prominent in the available literature. Such a system would be invaluable for dissecting the precise role of the C protein in the initiation of miniF replication, allowing researchers to systematically add or omit components to understand their individual contributions to the process. The development of such a cell-free system remains a significant area for future research into miniF plasmid biology.
High-Resolution Structural Determination Techniques
High-resolution structural studies are fundamental to understanding the molecular mechanisms governing the function of the this compound (also known as RepE). These techniques provide detailed atomic-level insights into the protein's architecture, its interactions with DNA, and the conformational changes that underpin its dual roles as a replication initiator and a transcriptional repressor.
X-ray Crystallography of this compound and its Complexes with DNA
X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of the RepE protein and its complexes with DNA. This method involves crystallizing the protein or protein-DNA complex and then bombarding the crystal with X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure can be modeled.
Initial crystallographic studies focused on a monomeric form of the RepE protein, RepE54, in a complex with an 18-base pair iteron DNA sequence from the mini-F replication origin. These studies revealed that the RepE monomer is composed of two structurally similar domains, an N-terminal domain and a C-terminal domain, which exhibit a pseudo-2-fold symmetry. Both domains were found to interact with the major groove of the DNA, with the C-terminal domain playing a more dominant role in sequence-specific recognition.
Further crystallographic work has been undertaken on the dimeric form of the wild-type RepE protein complexed with its operator DNA. The RepE dimer is known to act as an autorepressor of its own transcription. Understanding the structural basis of this dimerization and its interaction with the operator is crucial for comprehending the regulation of miniF plasmid replication. The crystals of the dimeric RepE-DNA complex diffracted to a resolution of 3.14 Å. nih.gov
The structural data obtained from X-ray crystallography have provided a molecular framework for understanding how the oligomeric state of RepE—monomer versus dimer— dictates its function as either an initiator of replication or a transcriptional repressor. nih.gov
| Property | RepE54-iteron DNA Complex rcsb.orgspring8.or.jp | Dimeric RepE-operator DNA Complex nih.gov |
| Method | X-ray Diffraction | X-ray Diffraction |
| Resolution | 2.60 Å | 3.14 Å |
| Space Group | C2 | P2₁ |
| Unit Cell Dimensions | a = 108.4 Å, b = 81.9 Å, c = 73.9 Å, β = 121.5° | a = 60.73 Å, b = 99.32 Å, c = 95.00 Å, β = 108.55° |
| R-Value Work | 0.213 | Not Reported |
| R-Value Free | 0.274 | Not Reported |
Application of Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM) for Structural and Dynamic Insights
While X-ray crystallography provides high-resolution static snapshots of molecules, Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM) offer complementary approaches for studying the structure and dynamics of proteins and their complexes in a solution or near-native state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of small to medium-sized proteins (typically < 30 kDa) in solution. saromics.com It can also provide valuable information about protein dynamics, conformational changes, and intermolecular interactions. ox.ac.uk For the this compound, which is approximately 29 kDa, NMR could be employed to study the solution structure of the monomer and dimer forms and to map the binding interfaces with DNA and other proteins. NMR is particularly well-suited for identifying and characterizing transient or weakly interacting states that may be difficult to capture by crystallography. universiteitleiden.nl
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large macromolecular assemblies at near-atomic resolution. youtube.com In Cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native conformation. youtube.com For the study of the this compound, Cryo-EM would be particularly advantageous for visualizing larger complexes, such as the RepE replisome, which involves the assembly of multiple RepE monomers and host factors at the origin of replication. While the RepE protein itself is relatively small for standard Cryo-EM, techniques involving scaffolding systems are being developed to overcome this size limitation. ucla.edunih.gov
| Technique | Principle | Potential Application to this compound |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules in solution. | - Determine the solution structure of monomeric and dimeric RepE.- Characterize conformational changes upon DNA binding.- Map interaction surfaces with host proteins. |
| Cryo-Electron Microscopy (Cryo-EM) | Images rapidly frozen molecules using an electron microscope to reconstruct a 3D structure. | - Visualize the architecture of the entire RepE replisome complex.- Determine the structure of RepE in complex with other replication factors.- Study larger oligomeric states of RepE. |
Live-Cell Imaging and Quantitative Fluorescence-Based Assays
Live-cell imaging techniques are indispensable for studying the spatial and temporal dynamics of the this compound and its associated processes within the living cell. These methods allow for the direct visualization of protein expression, localization, and interactions in their native environment.
Development and Application of Reporter Gene Systems for Monitoring RepE Expression and Activity
Reporter gene systems are powerful tools for monitoring gene expression and promoter activity. nih.gov In the context of the miniF plasmid, a reporter gene, such as one encoding a fluorescent protein (e.g., Green Fluorescent Protein, GFP) or a luminescent enzyme (e.g., luciferase), can be placed under the control of the repE promoter. The expression of the reporter gene then serves as a proxy for the transcriptional activity of the repE gene.
By constructing such a reporter system, researchers can quantitatively measure the levels of RepE expression under different cellular conditions. This approach is particularly useful for studying the autoregulatory function of the RepE dimer, which represses its own transcription by binding to the repE operator. For instance, one could introduce mutations in the operator sequence and monitor the resulting changes in reporter gene expression to map the critical residues for RepE binding. Furthermore, the effects of various host factors on repE transcription can be systematically investigated using this system.
| Reporter Gene | Detection Method | Advantages |
| Green Fluorescent Protein (GFP) | Fluorescence Microscopy/Spectrometry | - Allows for real-time, non-invasive imaging in living cells.- Different color variants are available for multi-labeling experiments. |
| Luciferase | Luminescence Measurement | - High sensitivity and a broad dynamic range.- Low background signal. |
| β-galactosidase (lacZ) | Colorimetric/Fluorometric Assay | - Well-established and cost-effective.- Can be used for both qualitative and quantitative analysis. |
Utilization of Fluorescence Resonance Energy Transfer (FRET) and Bimolecular Fluorescence Complementation (BiFC) for In Vivo Protein Interaction Analysis
To investigate protein-protein interactions within living cells, techniques such as Fluorescence Resonance Energy Transfer (FRET) and Bimolecular Fluorescence Complementation (BiFC) are employed. These methods provide spatial and temporal information about when and where proteins associate.
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process by which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. nih.gov This energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm). nih.govmdpi.com To study the dimerization of the miniF C protein using FRET, one could create two fusion proteins: RepE fused to a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) and RepE fused to an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP). If RepE forms a dimer in the cell, the donor and acceptor fluorophores will be brought close enough for FRET to occur, resulting in a detectable change in the fluorescence emission spectrum. nih.gov
Bimolecular Fluorescence Complementation (BiFC) is another powerful technique for visualizing protein interactions in vivo. nih.gov In a BiFC assay, a fluorescent protein is split into two non-fluorescent fragments. These fragments are then fused to two proteins of interest. If the two proteins interact, they bring the fragments of the fluorescent protein into close proximity, allowing them to reconstitute a functional, fluorescent complex. nih.govyoutube.com To study RepE dimerization with BiFC, one would fuse one RepE monomer to the N-terminal fragment of a fluorescent protein and another RepE monomer to the C-terminal fragment. The formation of a fluorescent signal would indicate that the RepE monomers are interacting. A key advantage of BiFC is that it can trap and visualize even transient or weak interactions. youtube.com
| Technique | Principle | Application to RepE Interactions |
| FRET | Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity. | - Detect and quantify RepE dimerization in real-time.- Study the dynamics of RepE's interaction with host proteins. |
| BiFC | Reconstitution of a functional fluorescent protein from two non-fluorescent fragments brought together by interacting proteins. | - Visualize the subcellular localization of RepE dimers.- Screen for novel protein interaction partners of RepE. |
Genomic and Proteomic Approaches to Plasmid Biology
Genomic and proteomic approaches provide a global perspective on the interplay between the miniF plasmid and its host. These high-throughput methods can identify host factors involved in plasmid replication and maintenance and characterize the full complement of plasmid-encoded proteins.
Genomic approaches , such as transposon sequencing (Tn-seq) and genome-wide screens, can be used to identify host genes that are essential for the stable maintenance of the miniF plasmid. For example, a library of host mutants can be transformed with the miniF plasmid, and mutants that are unable to maintain the plasmid can be selected and the corresponding gene identified. Such studies have revealed the importance of various host factors in plasmid replication, partitioning, and stability. asm.org
Proteomic approaches , which involve the large-scale study of proteins, can be used to identify proteins that interact with the miniF C protein. Techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) can be used to pull down the RepE protein and identify any associated host proteins. This can provide valuable insights into the cellular machinery that is co-opted by the plasmid for its propagation. Additionally, quantitative proteomics can be used to compare the protein expression profiles of cells with and without the miniF plasmid, revealing how the plasmid alters the host proteome. plos.org
These 'omics' approaches are crucial for understanding the complex network of interactions between the miniF plasmid and its host, providing a broader context for the detailed biochemical and structural studies of the C protein.
Evolutionary and Broader Biological Context
Evolutionary Dynamics of Plasmid-Host Co-existence and the Role of RepE in Plasmid Persistence
The long-term persistence of a plasmid within a bacterial population is a complex interplay of horizontal transfer, vertical inheritance, and the fitness cost imposed on the host. The evolutionary dynamics of this plasmid-host co-existence are significantly influenced by the plasmid's replication control system, in which the RepE protein of the mini-F plasmid plays a central role.
Plasmids can be viewed as molecular parasites that can impose a metabolic burden on their host, potentially leading to their loss from the population in the absence of selective pressure. umich.edu However, over evolutionary time, both the plasmid and the host can acquire compensatory mutations that ameliorate this fitness cost, leading to a more stable association. umich.edunih.gov In the context of the mini-F plasmid, mutations in the repE gene can alter the protein's activity, affecting plasmid copy number and, consequently, host fitness.
The dual function of RepE as both an initiator of replication (in its monomeric form) and a repressor of its own synthesis (in its dimeric form) is a key mechanism for maintaining a stable, low copy number. nih.govresearchgate.net This tight regulation prevents runaway replication, which would impose a significant metabolic burden on the host and likely lead to plasmid instability. The conversion of the RepE dimer to the active monomeric form is mediated by host chaperone proteins such as DnaK, DnaJ, and GrpE, highlighting the intricate co-evolutionary relationship between the plasmid and its host. nih.gov
Experimental evolution studies with other plasmids have shown that mutations in the replication initiator protein can lead to increased plasmid stability in a new host. nih.gov These mutations often result in an increased plasmid copy number, which, under selective conditions, provides a fitness advantage by reducing the likelihood of plasmid loss. nih.gov Similar adaptive evolution of RepE could play a crucial role in the persistence and host range of the F plasmid and its derivatives. The balance between maintaining a sufficiently high copy number for stable inheritance and minimizing the fitness cost to the host is a key driver in the co-evolution of the mini-F plasmid and its bacterial host.
Contribution of miniF Plasmid C Protein to Overall Plasmid Fitness and Stability in Diverse Host Environments
The fitness and stability of the mini-F plasmid in a variety of host environments are directly linked to the function of the RepE protein. Plasmid fitness can be defined by its ability to be stably maintained and vertically transmitted to daughter cells, while minimizing any negative impact on the host's reproductive success.
The copy number of a plasmid is a critical determinant of its stability and the metabolic load it imposes on the host. researchgate.net The RepE protein, through its precise control of mini-F replication, ensures a low and stable copy number. This prevents the accumulation of high plasmid numbers that could otherwise lead to a significant fitness cost for the host cell. researchgate.net In environments where there is no direct selection for plasmid-encoded traits, minimizing this cost is crucial for long-term plasmid persistence.
The interaction of RepE with host factors is another critical aspect of its contribution to plasmid fitness in diverse environments. The requirement for host chaperones like DnaK, DnaJ, and GrpE for RepE activation means that the efficiency of mini-F replication is dependent on the host's cellular machinery. nih.gov In different bacterial species or strains, the availability and efficiency of these chaperones may vary, thus influencing the plasmid's stability and host range. The ability of the mini-F plasmid to persist in a particular host is therefore a reflection of the co-adaptation between RepE and the host's cellular environment.
Furthermore, the stability of a plasmid can be influenced by its interactions with other mobile genetic elements within the same host. The incompatibility of plasmids, which prevents two related plasmids from being stably maintained in the same cell line, is often mediated by their replication control systems. The RepE protein and its binding to the ori2 and incC regions are central to the incompatibility properties of the mini-F plasmid. researchgate.netresearchgate.net This mechanism contributes to the stable maintenance of the mini-F plasmid in a bacterial community by preventing its displacement by closely related plasmids.
Table 2: Factors Influenced by RepE Affecting Plasmid Fitness and Stability
| Factor | Role of RepE | Impact on Plasmid Fitness and Stability |
| Copy Number Control | Acts as both an initiator and a repressor of replication. | Maintains a low, stable copy number, minimizing the metabolic burden on the host and increasing persistence. |
| Interaction with Host Factors | Requires host chaperones (DnaK, DnaJ, GrpE) for activation. | The efficiency of these interactions determines the plasmid's ability to replicate and persist in a given host. |
| Plasmid Incompatibility | Binds to incC iterons, mediating incompatibility. | Prevents the stable co-existence of closely related plasmids, ensuring the maintenance of the mini-F plasmid. |
| Host Range | The efficiency of RepE function in different hosts influences the plasmid's host range. | A broader host range increases the plasmid's opportunities for horizontal transfer and long-term survival. |
Applications and Implications in Plasmid Engineering and Synthetic Biology
The detailed understanding of the this compound's function has significant applications and implications for plasmid engineering and the broader field of synthetic biology. The ability to precisely control plasmid replication is a powerful tool for optimizing genetic circuits and metabolic pathways.
A key application of RepE and its homologs is in the development of tunable plasmid copy number systems. researchgate.netdoaj.org By engineering the RepE protein or its regulatory elements, it is possible to create plasmids whose copy number can be controlled by an external inducer. nih.gov This allows for the dynamic regulation of gene expression at the DNA level, providing an additional layer of control beyond transcriptional and translational regulation. nih.govresearchgate.net For example, a genetic circuit could be designed where the expression of a toxic protein is kept low during the growth phase by maintaining a low plasmid copy number, and then amplified during the production phase by inducing a higher copy number.
The modular nature of RepE and its origin of replication also makes it a valuable component for the construction of synthetic genetic circuits. The well-characterized interactions between RepE, its DNA binding sites, and host factors allow for the predictable design of plasmid vectors with specific replication characteristics. This is crucial for ensuring the stability and desired performance of engineered biological systems.
Furthermore, the study of RepE-mediated replication provides insights into the fundamental principles of DNA replication and its regulation. This knowledge is not only important for basic research but also has implications for understanding and combating the spread of antibiotic resistance, as many resistance genes are carried on plasmids. By understanding the mechanisms of plasmid replication and persistence, it may be possible to develop novel strategies to interfere with these processes and thereby limit the dissemination of antibiotic resistance.
Q & A
Q. What is the primary structure of the miniF plasmid C protein, and how was it determined?
The nucleotide sequence of the C gene (pifC) was resolved using Sanger sequencing with chain-terminating inhibitors (ddNTPs), a method enabling accurate determination of DNA sequences . The gene encodes a protein critical for transcriptional repression and replication initiation. Cloning the C gene into an expression vector under the Ptrp promoter facilitated high-yield production, which was essential for subsequent biochemical studies .
Q. What methodological approaches are used to purify the miniF C protein for in vitro studies?
The C protein was purified from E. coli cells harboring a Ptrp-C plasmid. Key steps include:
- Induction : Optimizing induction conditions (e.g., IPTG concentration, temperature) to maximize soluble protein expression.
- Chromatography : Affinity or ion-exchange chromatography to isolate the protein.
- Validation : SDS-PAGE and Western blotting to confirm purity and identity . Combinatorial plasmid design (e.g., adjusting copy number, promoter strength) further enhances yield .
Q. How do the DNA binding properties of the C protein contribute to its regulatory functions?
The C protein binds strongly to the pif operator (pifO) to autorepress its transcription and weakly to sequences in the ori-1 region to modulate replication. DNA binding assays, such as electrophoretic mobility shift assays (EMSA) and DNase I footprinting, confirmed these interactions . Mutational analysis of binding motifs (e.g., altering conserved residues) can clarify sequence specificity .
Advanced Research Questions
Q. How does the C protein balance its dual roles in transcriptional repression and replication initiation?
The C protein’s affinity for distinct DNA regions (pifO vs. ori-1) determines its role. For example:
- Repression : High-affinity binding to pifO blocks RNA polymerase access.
- Replication : Weak interactions at ori-1 may recruit replication machinery. Experimental approaches include:
- Competition assays : Adding excess pifO DNA to disrupt replication initiation.
- Single-molecule imaging : Observing real-time binding dynamics .
Q. What experimental strategies resolve contradictions in the C protein’s role across studies?
Discrepancies in DNA binding or replication efficiency may arise from plasmid copy number variations or strain-specific factors. To address this:
- Standardize genetic backgrounds : Use isogenic E. coli strains.
- Quantitative ChIP-seq : Compare binding occupancy at pifO and ori-1 under replicative vs. non-replicative conditions.
- Replicate in vitro : Validate findings using purified proteins and synthetic DNA .
Q. Which structural analysis techniques elucidate the C protein’s interaction with DNA?
Q. How does the C protein influence plasmid partitioning and replication timing in live cells?
Synchronized E. coli cultures and fluorescence-labeled plasmids can track replication timing via flow cytometry. Studies show miniF replicates once per cell cycle, with C protein ensuring origin firing coordination . Deletion of the C gene disrupts this timing, leading to plasmid loss .
Q. How does the C protein compare mechanistically to other plasmid-encoded regulators (e.g., CcdB/CcdA)?
Unlike the toxin-antitoxin system CcdB/CcdA, which stabilizes plasmids via post-segregational killing, the C protein directly regulates replication and transcription. Structural comparisons (e.g., winged-helix domains in RepE vs. WhiP proteins) highlight evolutionary divergence in DNA binding strategies .
Q. What bioinformatics tools identify conserved motifs in the C protein for functional studies?
The C-terminome database enables motif searches using protein sequences or RefSeq IDs. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
